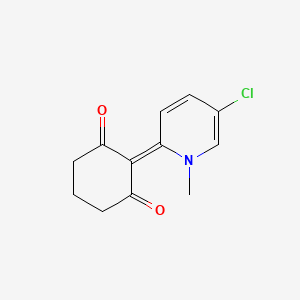

2-(5-Chloro-1-methylpyridin-2(1H)-ylidene)cyclohexane-1,3-dione

Description

2-(5-Chloro-1-methylpyridin-2(1H)-ylidene)cyclohexane-1,3-dione is a synthetic cyclohexane-1,3-dione derivative characterized by a pyridin-ylidene substituent at the 2-position of the dione ring. This compound belongs to a class of molecules known for their structural versatility and bioactivity, including anticancer and enzyme-inhibitory properties.

Properties

CAS No. |

917876-92-7 |

|---|---|

Molecular Formula |

C12H12ClNO2 |

Molecular Weight |

237.68 g/mol |

IUPAC Name |

2-(5-chloro-1-methylpyridin-2-ylidene)cyclohexane-1,3-dione |

InChI |

InChI=1S/C12H12ClNO2/c1-14-7-8(13)5-6-9(14)12-10(15)3-2-4-11(12)16/h5-7H,2-4H2,1H3 |

InChI Key |

TZXHKWJWXVDNEO-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C=CC1=C2C(=O)CCCC2=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-1-methylpyridin-2(1H)-ylidene)cyclohexane-1,3-dione typically involves the condensation of 5-chloro-1-methylpyridin-2(1H)-one with cyclohexane-1,3-dione under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of 2-(5-Chloro-1-methylpyridin-2(1H)-ylidene)cyclohexane-1,3-dione may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-1-methylpyridin-2(1H)-ylidene)cyclohexane-1,3-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

Substitution: The chloro group in the pyridine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing the chloro group.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(5-Chloro-1-methylpyridin-2(1H)-ylidene)cyclohexane-1,3-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key structural differences :

- The target compound’s pyridin-ylidene group contrasts with analogs bearing benzoyl (SC-0051) or hydrazono () substituents.

- The 5-chloro-1-methylpyridine moiety introduces distinct electronic effects compared to halogenated aryl groups (e.g., bromophenyl in 5c) .

Table 1: Comparative Bioactivity Profiles

Key findings :

- Anticancer activity : Compound 5c demonstrates potent cytotoxicity (LC50 = 10.3 µg/mL) via docking interactions with cancer protein 2ZOQ . The target compound’s pyridin-ylidene group may enhance π-π stacking or hydrogen bonding with similar targets.

- Enzyme inhibition : SC-0051 and nitro-substituted derivatives inhibit HPPD by chelating Fe²⁺ in the enzyme’s active site . The chloro group in the target compound may similarly enhance electron-withdrawing effects, but its pyridine ring could alter binding specificity.

Mechanistic and Computational Insights

- Molecular docking : Cyclohexane-1,3-dione derivatives like 5c show high binding scores with cancer-associated proteins (e.g., 2ZOQ) due to hydrophobic and hydrogen-bonding interactions .

- Enzyme inhibition : Substituents like benzoyl (SC-0051) or nitro groups optimize Fe²⁺ chelation in HPPD, whereas bulkier groups (e.g., bromophenyl in 5c) prioritize anticancer activity .

Biological Activity

2-(5-Chloro-1-methylpyridin-2(1H)-ylidene)cyclohexane-1,3-dione, also known by its CAS number 917876-92-7, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, focusing on anticancer activity, antioxidant potential, and other relevant pharmacological effects.

- Molecular Formula : C₁₂H₁₂ClNO₂

- Molecular Weight : 237.68 g/mol

- LogP : 1.4324 (indicating moderate lipophilicity)

- PSA (Polar Surface Area) : 39.07 Ų

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, particularly in relation to its anticancer properties and antioxidant effects.

Anticancer Activity

Several studies have explored the anticancer potential of compounds related to or derived from 2-(5-Chloro-1-methylpyridin-2(1H)-ylidene)cyclohexane-1,3-dione. Here are some key findings:

-

Cell Line Studies :

- In vitro studies have demonstrated that the compound exhibits selective cytotoxicity against various cancer cell lines. For instance, it has shown promising results against human cervix adenocarcinoma (HeLa) and pancreatic adenocarcinoma (BxPC-3) cells.

- The IC50 values for similar compounds in these cell lines were reported to be as low as 0.6 µM, indicating significant potency compared to standard chemotherapeutics like doxorubicin (DOXO) .

- Mechanism of Action :

- Selectivity Index (SI) :

Antioxidant Activity

Antioxidant properties are essential for evaluating the safety and efficacy of potential therapeutic agents.

- Evaluation Methods :

- The antioxidant activity was assessed using various assays, including ABTS radical cation scavenging assays. These assays help determine the ability of the compound to neutralize free radicals .

- Compounds exhibiting strong antioxidant activity can mitigate oxidative stress-related damage in normal cells while selectively targeting cancer cells.

Case Studies and Research Findings

A few notable research findings related to this compound include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.